Product packaging for (2S)-2-Amino-5-hydroxyhexanoic acid(Cat. No.:)

(2S)-2-Amino-5-hydroxyhexanoic acid

Cat. No.: B13076402
M. Wt: 147.17 g/mol
InChI Key: CQUIPUAMBATVOP-AKGZTFGVSA-N
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Description

(2S)-2-Amino-5-hydroxyhexanoic acid (CAS 114298-96-3) is an unusual amino acid of significant interest in medicinal chemistry and pharmacological research. It was isolated in substantial quantities (0.24% yield) from the seeds of the plant Crotalaria juncea (sunn hemp) . Research has identified promising biological activities for this compound, primarily focused on its dose-dependent lipid-lowering (antidyslipidemic) and antioxidant effects . In experimental models, such as triton-induced hyperlipidemia, the compound demonstrated a significant ability to reduce elevated levels of serum triglycerides and total cholesterol, key markers in metabolic disorder research . Its mechanism of action is believed to involve the modulation of endogenous lipid production pathways, potentially affecting the activity of enzymes like HMG-CoA reductase and lipoprotein lipase . Furthermore, the compound exhibits antioxidant activity, which is valuable for investigating oxidative stress-related pathways . This combination of properties makes this compound a valuable reference standard and investigative tool for researchers studying metabolic syndromes, cardiovascular health, and oxidative damage. The compound has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . It is supplied as a solid and should be stored under specific conditions to maintain stability: in a dark place, under an inert atmosphere, and at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B13076402 (2S)-2-Amino-5-hydroxyhexanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-5-hydroxyhexanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1

InChI Key

CQUIPUAMBATVOP-AKGZTFGVSA-N

Isomeric SMILES

CC(CC[C@@H](C(=O)O)N)O

Canonical SMILES

CC(CCC(C(=O)O)N)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemoenzymatic Approaches for 2s 2 Amino 5 Hydroxyhexanoic Acid

Asymmetric Synthesis and Stereochemical Control

The introduction of multiple stereocenters in a molecule requires sophisticated synthetic approaches to ensure the desired configuration of the final product. Asymmetric synthesis of (2S)-2-Amino-5-hydroxyhexanoic acid has been approached through various strategies that afford high levels of stereochemical control.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are central to the efficient synthesis of chiral molecules like this compound. These approaches aim to selectively produce one diastereomer or enantiomer over others.

A variety of methods have been developed for the asymmetric synthesis of related β-hydroxy and γ-hydroxy α-amino acids, which can be adapted for the synthesis of the target compound. nih.govnih.gov These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, highly diastereoselective three-component condensation reactions catalyzed by Lewis acids have been employed for the synthesis of α-hydroxy-β-amino acid derivatives. google.com Similarly, enantioselective synthesis of β-amino acids has been achieved through the aza-Michael addition reaction, a powerful tool for constructing chiral β-amino acid frameworks. nih.gov

Chiral Auxiliary and Temporary Tethering Techniques

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. mdpi.comrsc.orgnih.gov These auxiliaries are typically removed at a later stage of the synthesis. Temporary tethering is a strategy where a chiral molecule is used to link two reacting partners, thereby controlling the intramolecular reaction's stereochemistry. mdpi.com

A key example of a chiral auxiliary and temporary tethering technique is the use of L-proline in an intramolecular Diels-Alder reaction. mdpi.com In the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid, N-sorbyl-L-proline was used as a precursor to an acylnitroso dienophile. The L-proline moiety acts as a chiral tether, directing the stereochemistry of the cycloaddition in a predictable manner. This intramolecular approach provides a high degree of stereocontrol. mdpi.com The proline bridge not only induces asymmetry but can also influence the regiochemistry of the reaction. mdpi.com

The regioselectivity of cycloaddition reactions, such as the Diels-Alder reaction, is a critical factor in the synthesis of complex molecules. In the context of the N-sorbyl-L-proline mediated cycloaddition, the proline tether reverses the regiochemistry that is typically observed in the corresponding intermolecular reaction. mdpi.com This reversal leads to the desired constitutional isomer. The factors influencing regioselectivity in cycloaddition reactions are generally a combination of steric and electronic effects of the substituents on the reacting partners. nih.gov

Biocatalytic and Enzymatic Synthesis of this compound

While specific enzymatic routes for this compound are not extensively documented, the application of biocatalysis for the synthesis of structurally related hydroxy amino acids is a rapidly developing field. These methods offer advantages in terms of high stereoselectivity and mild reaction conditions.

Enzymes such as transaminases (TAs), aldolases, and engineered amine dehydrogenases (AmDHs) are particularly relevant. nih.govmdpi.comacs.org Transaminases can be used for the asymmetric synthesis of amino acids from their corresponding keto acids. acs.org A potential biocatalytic route to this compound could involve the use of a transaminase to stereoselectively aminate a 2-keto-5-hydroxyhexanoic acid precursor.

Furthermore, multi-enzyme cascade reactions have been designed for the efficient synthesis of γ-hydroxy-α-amino acids. nih.govnih.gov These cascades can combine the activity of an aldolase (B8822740) to form a carbon-carbon bond and a transaminase to introduce the amino group in a single pot, often with a recycling system to shift the reaction equilibrium towards the product. nih.govnih.gov Such a chemoenzymatic approach could be envisioned for the synthesis of this compound, starting from simpler building blocks. Engineered amine dehydrogenases have also shown promise in the synthesis of chiral amino alcohols from hydroxy ketones, a strategy that could potentially be adapted. mdpi.com

Enzyme ClassPotential Application in this compound Synthesis
Transaminases (TAs) Asymmetric amination of a 2-keto-5-hydroxyhexanoic acid precursor.
Aldolases In a cascade with transaminases for the initial C-C bond formation.
Amine Dehydrogenases (AmDHs) Reductive amination of a suitable hydroxy ketone precursor.

Enzyme Discovery and Characterization for Hydroxylation Reactions (e.g., L-leucine 5-hydroxylase, LdoA)

A key strategy in the biosynthesis of this compound involves the targeted hydroxylation of aliphatic amino acids. The discovery and characterization of specific hydroxylases are paramount to this effort. A noteworthy example is L-leucine 5-hydroxylase (LdoA), a novel enzyme identified in cyanobacteria such as Nostoc punctiforme and Nostoc piscinale. nih.govnih.gov

LdoA belongs to the Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKG-DO) superfamily, a class of enzymes known for their ability to catalyze a wide range of oxidative reactions. nih.govbates.edu Detailed characterization of LdoA from Nostoc punctiforme revealed its capacity for highly specific regio- and stereoselective hydroxylation. nih.gov It successfully converts L-leucine into (2S,4S)-5-hydroxyleucine and, more importantly for this context, hydroxylates L-norleucine to produce (2S)-5-hydroxynorleucine, which is synonymous with this compound. nih.gov Further investigation into the LdoA from Nostoc piscinale (NpLDO) confirmed these findings, identifying the conserved catalytic triad (B1167595) of His150, His236, and Asp152, which is characteristic of the Fe(II)/αKG-dependent dioxygenase superfamily. nih.gov In addition to hydroxylation, these enzymes have also demonstrated sulfoxidation activity on substrates like L-methionine. nih.govnih.gov The discovery of LdoA represents a significant step forward, providing a promising biocatalyst for the industrial production of valuable hydroxy amino acids. nih.gov

Enzyme PropertyDescriptionSource(s)
Enzyme Name L-leucine 5-hydroxylase (LdoA) nih.govnih.gov
Source Organisms Nostoc punctiforme PCC 73102, Nostoc piscinale nih.govnih.gov
Enzyme Family Fe(II)/α-ketoglutarate-dependent dioxygenase nih.gov
Key Catalytic Residues His150, His236, Asp152 (in NpLDO) nih.gov
Primary Substrates L-leucine, L-norleucine, L-methionine nih.gov
Key Products (2S,4S)-5-hydroxyleucine, (2S)-5-hydroxynorleucine nih.gov

Application of Fe(II)/α-Ketoglutarate Dependent Dioxygenases

The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKG-DO) superfamily is a versatile and powerful class of enzymes for catalyzing the hydroxylation of unactivated C-H bonds, a reaction that is notoriously difficult in synthetic chemistry. bates.eduresearchgate.net These enzymes utilize iron, molecular oxygen, and the co-substrate α-ketoglutarate to generate a potent Fe(IV)-oxo intermediate, which is responsible for the C-H abstraction and subsequent hydroxylation. nih.govacs.org

The application of Fe/αKG-DOs is a recognized industrial strategy for manufacturing valuable chiral building blocks, including hydroxylated derivatives of lysine (B10760008), proline, and isoleucine. acs.org Their major advantages lie in their high degree of regio- and stereoselectivity, which is crucial for producing enantiomerically pure compounds. bates.edu However, a significant challenge remains in controlling this regioselectivity, especially for hydroxylating the remote C(sp³)-H bonds in aliphatic amino acids. researchgate.net To address this, research efforts have focused on mining for new enzyme resources and applying protein engineering. researchgate.net For instance, a Fe(II)/α-ketoglutarate-dependent dioxygenase from Bacillus subtilis (BlAH) was identified and found to catalyze hydroxylation at both the γ and δ positions of aliphatic amino acids, demonstrating the potential for discovering enzymes with novel specificities. researchgate.net

Enzyme TypeSubstrate ExampleHydroxylation PositionReference
L-leucine 5-hydroxylase (LdoA)L-norleucineC5 (δ-position) nih.gov
L-isoleucine dioxygenase (IDO)L-isoleucineC4 (γ-position) researchgate.net
Bacillus subtilis hydroxylase (BlAH)Aliphatic amino acidsγ and δ positions researchgate.net
Proline hydroxylases (PHs)L-prolineC3 or C4 nih.gov

Engineered Metabolic Pathways for Biosynthetic Production in Recombinant Microorganisms

The production of this compound and other non-natural amino acids can be significantly enhanced by employing engineered metabolic pathways within recombinant microorganisms like Escherichia coli. mdpi.comresearchgate.net This approach, known as metabolic engineering, redesigns the native metabolic network of a host organism to channel precursors towards the synthesis of a desired product. mdpi.comnih.gov By introducing heterologous genes encoding necessary enzymes and blocking competing metabolic pathways, microbial cells can be transformed into efficient bio-factories. mdpi.comresearchgate.net

The construction of these synthetic pathways often involves assembling genetic parts from various organisms. mdpi.com For example, a pathway could be designed where a common metabolite, such as L-lysine or an intermediate from the shikimate pathway, is converted into the target molecule through a series of enzymatic steps catalyzed by heterologously expressed proteins. researchgate.net This strategy has been successfully used to produce compounds like 5-hydroxytryptophan (B29612) and 2,4-dihydroxybutyric acid by creating artificial pathways with novel enzyme activities. researchgate.netnih.gov

A cornerstone of engineering metabolic pathways is the development and optimization of the enzymes that comprise them. This often requires creating novel polypeptide catalytic systems through protein engineering and rational design. researchgate.netnih.gov While direct engineering of an L-norleucine-5-hydroxylase is the ultimate goal, insights can be drawn from extensive work on other hydroxylases, such as Peptidylglycine α-hydroxylating monooxygenase (PHM). acs.orgnih.gov

The development process involves several key stages:

Identification of Catalytic Cores: The minimal functional domain of an enzyme is often identified and expressed to simplify study and improve stability. For PHM, a catalytic core (PHMcc) was successfully produced in both CHO cells and E. coli. acs.orgnih.gov

Active Site Characterization: Through mutagenesis studies, key residues essential for binding cofactors (like iron or copper) and substrates are identified. In PHM, several histidine and methionine residues were found to be critical for binding copper and for catalytic activity. acs.orgnih.gov

Structural Analysis: Determining the crystal structure of the enzyme provides a blueprint for rational design, allowing researchers to make targeted mutations to alter substrate specificity or improve catalytic efficiency. researchgate.netnih.gov

Heterologous Expression: Robust expression systems, often in E. coli, are developed to produce the engineered enzymes in large quantities for industrial applications. nih.gov

These principles are directly applicable to Fe/αKG-DOs like LdoA, where structure-guided protein engineering can be used to enhance activity or alter regioselectivity for the synthesis of this compound. researchgate.net

A critical aspect of developing a biosynthetic process is the analysis of its efficiency in a controlled bioreactor environment. This involves quantifying the conversion of the initial substrate into the final product, typically measured as titer (g/L), yield (g product/g substrate), and productivity (g/L/h). acs.org For the production of hydroxylated amino acids, this analysis guides the optimization of fermentation conditions and further metabolic engineering efforts.

For example, in a cell-free system designed for the hydroxylation of N-succinyl-L-valine using an Fe(II)/αKG-dependent dioxygenase, a product formation rate of up to 14.16 g/L/h was achieved, demonstrating the high potential of enzymatic catalysis. acs.org In whole-cell systems, metabolic engineering of E. coli for the production of 5-hydroxytryptophan (5-HTP), another hydroxylated amino acid derivative, successfully increased the production titer to over 10 g/L from glucose, a significant improvement that moves the process closer to industrial viability. researchgate.net These examples highlight the metrics used to evaluate and improve the biosynthetic production of molecules like this compound in bioreactors.

Biocatalyst TypeSubstrateProductTiter / ProductivityReference
Cell-Free (Immobilized SadA)N-succinyl-L-valineβ-hydroxy-N-succinyl-L-valineUp to 14.16 g/L/h acs.org
Engineered E. coliGlucose5-Hydroxytryptophan> 10 g/L researchgate.net

Biosynthetic Pathways and Metabolic Intermediacy of 2s 2 Amino 5 Hydroxyhexanoic Acid

Natural Occurrence and Isolation from Biological Systems

(2S)-2-Amino-5-hydroxyhexanoic acid, also known as 5-hydroxynorleucine, is a unique amino acid found primarily in the plant kingdom, particularly within the Crotalaria genus. Its isolation has been a subject of phytochemical research, leading to the characterization of both the amino acid and its derivatives.

Identification in Medicinal Plants (e.g., Crotalaria juncea, Crotalaria sessiliflora)

This unusual amino acid has been successfully isolated from the seeds of the Indian medicinal plant Crotalaria juncea, commonly known as sunn hemp. nih.govresearchgate.net Its presence has also been confirmed in Crotalaria sessiliflora, a plant utilized in agriculture for its anti-nematode properties. clockss.org The identification of this compound in these species points to specific enzymatic pathways that are not ubiquitous in the plant kingdom.

Isolation from Plant Extracts and Characterization of Derivatives (e.g., lactone forms)

The process of isolating this compound from plant material typically involves extraction followed by chromatographic techniques. A key characteristic of this δ-hydroxy-α-amino acid is its propensity to cyclize into a more stable lactone form. Research on Crotalaria juncea seeds led to the isolation of both the open-chain amino acid and its cyclized derivative, 3-amino-6-methyltetrahydro-2H-pyran-2-one. nih.govresearchgate.net Similarly, studies on Crotalaria sessiliflora reported the isolation of δ-lactone and γ-lactone forms of the amino acid and its derivatives from plant extracts, particularly after acetylation treatment during the isolation process. clockss.org

Table 1: Natural Sources and Isolated Forms of 2-Amino-5-hydroxyhexanoic Acid

Plant SpeciesPart of PlantIsolated Compound(s)Reference(s)
Crotalaria junceaSeedsThis compound nih.govresearchgate.net
3-Amino-6-methyltetrahydro-2H-pyran-2-one (Lactone form) nih.govresearchgate.net
Crotalaria sessilifloraStemsLactone derivatives of 2-Amino-5-hydroxyhexanoic acid clockss.org

Role in Primary Metabolic Cycles and Derivative Relationships

While not a component of proteins, this compound is connected to primary metabolic pathways through its structural similarity to other key metabolites and its role as a precursor in specialized biosynthesis.

Relationship to Ornithine and Involvement in the Urea (B33335) Cycle

A clear structural relationship exists between this compound and L-ornithine, a central molecule in the urea cycle. L-ornithine is a 2,5-diaminopentanoic acid, while the subject compound is structurally a hydroxylated analogue (2-amino-5-hydroxypentanoic acid is a related compound, while the hexanoic acid has one additional carbon in its backbone). This structural similarity suggests a potential biosynthetic link where an ornithine-like precursor could be modified to produce the hydroxylated amino acid. While this relationship points towards a connection to nitrogen metabolism, there is no direct evidence from the reviewed literature of its participation in the urea cycle itself. nih.gov

Intermediacy in Specific Amino Acid Biosynthesis (e.g., (2S,4S)-4-methylproline in cyanobacteria)

This compound and its close analogues serve as critical intermediates in the biosynthesis of other non-proteinogenic amino acids. For instance, the pathway for producing (2S,4R)-4-methylproline, a component of anti-tuberculosis compounds called griselimycins, involves a hydroxylated amino acid intermediate. nih.gov In a related pathway, the cyanobacterial enzyme L-leucine-5-hydroxylase (LdoA) produces (2S,4S)-5-hydroxyleucine. nih.gov This same class of enzymes has been identified as producing 5-hydroxynorleucine, which is the common name for this compound. researchgate.net This highlights its role as a molecular building block that is further modified by other enzymes to create more complex structures with specific biological activities.

Table 2: Example Biosynthetic Pathway Involving a Hydroxylated Amino Acid Intermediate

StepPrecursorEnzyme ClassIntermediate/ProductOrganism ContextReference(s)
1L-LeucineDioxygenase (e.g., GriE)5-HydroxyleucineStreptomyces (Griselimycins) nih.gov
25-HydroxyleucineDehydrogenase (e.g., GriF)4-Methylglutamate-5-semialdehydeStreptomyces (Griselimycins) nih.gov
34-Methylglutamate-5-semialdehydeSpontaneous Cyclization3-Methyl-Δ¹-pyrroline-5-carboxylic acidStreptomyces (Griselimycins) nih.gov
43-Methyl-Δ¹-pyrroline-5-carboxylic acidReductase(2S,4R)-4-MethylprolineStreptomyces (Griselimycins) nih.gov

Enzymology of Hydroxylation and Related Transformations

The synthesis of this compound is an enzymatically controlled process, with hydroxylation being the key transformation. This reaction is catalyzed by a specific class of enzymes that can selectively functionalize an otherwise inert C-H bond.

The enzymes responsible for this type of reaction are typically hydroxylases. wikipedia.org More specifically, the hydroxylation of aliphatic amino acids is often carried out by Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.net Research has identified an L-leucine 5-hydroxylase, named LdoA, from the cyanobacterium Nostoc punctiforme, which belongs to this family of enzymes. researchgate.net This enzyme demonstrates the ability to catalyze the hydroxylation at the C-5 position of branched-chain amino acids and has been shown to produce 5-hydroxynorleucine, the alternate name for this compound. researchgate.net These enzymes utilize molecular oxygen, iron, and a co-substrate (α-ketoglutarate) to insert a hydroxyl group with high regioselectivity, a challenging feat in chemical synthesis. researchgate.netmdpi.com

Characterization of Dioxygenase Activity and Substrate Specificity

The key enzyme identified in the biosynthesis of this compound is a Fe(II)/α-ketoglutarate-dependent dioxygenase. One such well-characterized enzyme is L-leucine 5-hydroxylase (LdoA) from the cyanobacterium Nostoc punctiforme. nih.gov This enzyme demonstrates remarkable regio- and stereoselectivity, specifically catalyzing the hydroxylation at the C5 position of L-leucine and L-norleucine to yield (2S,4S)-5-hydroxyleucine and (2S)-5-hydroxynorleucine, respectively. nih.gov

Another enzyme capable of hydroxylating L-norleucine is L-isoleucine dioxygenase (IDO), which is also a Fe(II)/α-ketoglutarate-dependent dioxygenase. mdpi.com However, wild-type IDO exhibits broader regioselectivity, producing a mixture of 4-hydroxynorleucine and 5-hydroxynorleucine. mdpi.com Through semi-rational design and site-directed mutagenesis (e.g., T244A, T244G, and T244S variants), the regioselectivity of IDO has been significantly enhanced to favor the production of 4-hydroxynorleucine, highlighting the potential for protein engineering to control the position of hydroxylation. mdpi.com

The substrate specificity of these dioxygenases is not limited to a single amino acid. For instance, LdoA from Nostoc punctiforme can also catalyze the sulfoxidation of L-methionine and L-ethionine. nih.gov Similarly, SadA, a Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria, shows activity towards various N-substituted L-amino acids, with a particular preference for N-succinyl L-leucine. researchgate.net This broad substrate scope is a characteristic feature of many enzymes in this superfamily.

Table 1: Substrate Specificity and Products of Relevant Dioxygenases

Enzyme Source Organism Preferred Substrate(s) Product(s) Reference
L-leucine 5-hydroxylase (LdoA) Nostoc punctiforme L-norleucine, L-leucine, L-methionine (2S)-5-hydroxynorleucine, (2S,4S)-5-hydroxyleucine, L-methionine sulfoxide nih.gov
L-isoleucine dioxygenase (IDO) (Wild-Type) Not Specified L-isoleucine, L-norleucine 4-hydroxyisoleucine, 4-hydroxynorleucine, 5-hydroxynorleucine mdpi.commdpi.com
N-succinyl L-amino acid β-hydroxylase (SadA) Burkholderia ambifaria N-succinyl L-leucine N-succinyl L-threo-β-hydroxyleucine researchgate.net

Molecular Mechanisms of Carbon-Oxygen Bond Formation

The formation of the carbon-oxygen bond in this compound by Fe(II)/α-ketoglutarate-dependent dioxygenases follows a well-established catalytic cycle. This process requires the presence of ferrous iron (Fe(II)), α-ketoglutarate (α-KG), and molecular oxygen (O₂). mdpi.com

The catalytic mechanism can be summarized in the following key steps:

Substrate and Co-substrate Binding: The reaction initiates with the binding of α-ketoglutarate and the primary substrate (e.g., L-norleucine) to the active site of the enzyme, which contains a conserved HXD/E...H triad (B1167595) that coordinates the Fe(II) ion. mdpi.comnih.gov

Oxygen Activation: Molecular oxygen then binds to the Fe(II) center. This is followed by an oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO₂. This process generates a highly reactive high-valent iron(IV)-oxo (ferryl) intermediate (Fe(IV)=O). mdpi.com

C-H Bond Activation and Hydroxylation: The powerful ferryl-oxo species is responsible for abstracting a hydrogen atom from the C5 position of the bound L-norleucine, creating a transient substrate radical and a Fe(III)-hydroxyl intermediate.

Radical Rebound: A subsequent "rebound" of the hydroxyl group to the substrate radical forms the hydroxylated product, this compound, and regenerates the Fe(II) state of the enzyme, allowing it to proceed with another catalytic cycle.

The regioselectivity of the hydroxylation is determined by the precise orientation of the substrate within the enzyme's active site, which dictates which C-H bond is positioned closest to the ferryl-oxo intermediate. researchgate.net

Table 2: Key Components and Their Roles in the Hydroxylation Mechanism

Component Role in the Catalytic Cycle Reference
Fe(II) Catalytic metal center; activates molecular oxygen mdpi.comnih.gov
α-Ketoglutarate Co-substrate; undergoes oxidative decarboxylation to drive the formation of the ferryl-oxo intermediate mdpi.comnih.gov
Molecular Oxygen (O₂) Oxidant; one atom is incorporated into the substrate and the other into succinate mdpi.com
L-norleucine Primary substrate; undergoes hydroxylation at the C5 position nih.gov
Iron(IV)-oxo (Ferryl) Intermediate Highly reactive species that abstracts a hydrogen atom from the substrate mdpi.com

Biological Roles and Molecular Mechanisms of 2s 2 Amino 5 Hydroxyhexanoic Acid

Integration into Non-Canonical Amino Acid Incorporation Systems

The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique in synthetic biology that allows for the introduction of novel chemical functionalities. nih.gov This process relies on hijacking the cell's translational machinery by using an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. wikipedia.org This pair works independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is incorporated only in response to a specific, reassigned codon, such as the amber stop codon (UAG). nih.govwikipedia.org

While this technology has been successfully applied to over 200 ncAAs, providing proteins with new chemical, physical, and biological properties, the specific application of these methodologies to (2S)-2-Amino-5-hydroxyhexanoic acid is not documented in currently available scientific literature. nih.gov The following sections describe the general principles of these established systems.

In prokaryotic systems like Escherichia coli, genetic code expansion is a well-established practice. nih.gov The most common method involves the use of an orthogonal aaRS/tRNA pair, often derived from an archaeal species such as Methanocaldococcus jannaschii. nih.gov This system's orthogonality stems from the fact that the archaeal synthetase does not recognize any of the tRNAs present in E. coli, and the corresponding orthogonal tRNA is not aminoacylated by any of E. coli's native synthetases. nih.gov Scientists can then engineer the active site of the orthogonal synthetase to specifically recognize and activate a desired ncAA. The anticodon of the orthogonal tRNA is mutated to recognize a nonsense or rare codon, facilitating the ncAA's incorporation into a target protein at the corresponding site in the mRNA. wikipedia.org The efficiency of this process can be enhanced by using E. coli strains with modified genomes, such as those where the release factor that recognizes the stop codon has been deleted. biorxiv.org

Despite the robustness of these systems for other ncAAs, research specifically detailing the incorporation of this compound using prokaryotic expression systems has not been reported.

Expanding the genetic code in eukaryotic cells, including mammalian cells, presents greater challenges due to their more complex cellular organization and translational machinery. nih.gov However, successful incorporation of ncAAs has been achieved. nih.gov Similar to prokaryotic methods, this relies on orthogonal aaRS/tRNA pairs. Systems derived from E. coli, such as the tyrosyl- or leucyl-tRNA synthetase/tRNA pairs, have been adapted for use in eukaryotic cells. nih.gov Another powerful orthogonal system is derived from the pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair, which naturally incorporates pyrrolysine in response to the UAG codon in some archaea and bacteria. youtube.com The PylRS synthetase is particularly versatile and has been engineered to incorporate a wide variety of ncAAs in eukaryotic cells. rice.edu A significant challenge in eukaryotes is the efficient delivery and maintenance of the ncAA at sufficient intracellular concentrations for incorporation. nih.gov

There is currently no specific literature available describing the successful incorporation of this compound into proteins within eukaryotic expression systems.

The success of genetic code expansion hinges on the efficiency and fidelity of the orthogonal aaRS/tRNA pair. frontiersin.org Optimization of these components is a critical area of research. For the synthetase, directed evolution techniques are commonly employed. This involves creating large libraries of synthetase mutants and using a combination of positive and negative selection screens to identify variants that specifically charge the desired ncAA but not any of the 20 canonical amino acids. wikipedia.org

For the tRNA, engineering efforts focus on improving its expression, stability, and orthogonality within the host cell. Modifications to the tRNA sequence can enhance its recognition by the orthogonal synthetase while ensuring it is ignored by endogenous synthetases and other cellular factors. frontiersin.org Recent advancements include computational methods and high-throughput screening platforms, such as tRNA Extension (tREX), to rapidly identify and validate new orthogonal tRNAs from vast sequence databases. nih.gov

These optimization strategies are general to the field of genetic code expansion. No studies have been published that focus on the development or optimization of an orthogonal aaRS/tRNA pair specifically for this compound.

The ability to incorporate ncAAs with unique functional groups has revolutionized protein engineering. It allows for the site-specific installation of biophysical probes, fluorescent labels, photo-crosslinkers, and post-translational modifications. nih.gov These tools enable detailed studies of protein structure, function, and interactions in vitro and in living cells. For example, incorporating amino acids with keto or azide (B81097) groups allows for bioorthogonal chemical reactions to label proteins with other molecules. rice.edu Introducing photocaged amino acids provides temporal and spatial control over protein activity. nih.gov This technology has provided invaluable insights into fundamental biological processes, from enzyme catalysis to signal transduction. nih.govyoutube.com

While the potential applications are vast, the use of this compound in protein engineering and functionalization has not yet been explored or reported in scientific literature.

Investigation of Bioactivity in Pre-Clinical and In Vitro Models

While its role in protein engineering remains undocumented, this compound has been isolated from natural sources and investigated for its inherent biological activities.

Research has identified this compound as an unusual amino acid isolated from the seeds of Crotalaria juncea. nih.gov A key study demonstrated its potential as a lipid-lowering agent. nih.govresearchgate.net In in vivo experiments using a Triton-induced hyperlipidemia model in rats, the compound exhibited dose-dependent lipid-lowering activity. nih.gov The study also reported that a cyclized derivative of the compound, 3-amino-6-methyltetrahydro-2H-pyran-2-one, showed an even more potent lipid-lowering and antioxidant profile than the parent amino acid. nih.govresearchgate.net

The ethanolic extract of the Crotalaria juncea plant, from which the amino acid is derived, has also been shown to possess antihypercholesterolemic effects in rats fed a high-fat diet. nih.govmdpi.com The extract led to significant decreases in total cholesterol (TC), low-density lipoprotein (LDL), and triglycerides (TG), while increasing high-density lipoprotein (HDL). mdpi.com These effects are thought to be partly due to the inhibition of intestinal cholesterol absorption and an increase in its catabolism to bile acids. nih.gov

Below is a table summarizing the lipid-lowering effects observed in the study involving the isolated amino acid.

ModelCompoundParameterResult
Triton WR-1339 induced hyperlipidemic ratsThis compoundTotal Cholesterol (TC)Dose-dependent reduction
Triton WR-1339 induced hyperlipidemic ratsThis compoundTriglycerides (TG)Dose-dependent reduction
Triton WR-1339 induced hyperlipidemic ratsThis compoundLow-Density Lipoprotein (LDL)Dose-dependent reduction
Triton WR-1339 induced hyperlipidemic ratsThis compoundHigh-Density Lipoprotein (HDL)Dose-dependent elevation
In vitro antioxidant assaysThis compoundAntioxidant capacityShowed good activity

Evaluation of Antioxidant Activity

This compound, an unusual amino acid isolated from the seeds of Crotalaria juncea, has demonstrated notable antioxidant properties in various in vitro studies. nih.gov Research indicates that this compound is an effective scavenger of free radicals, which are unstable molecules that can cause cellular damage. Specifically, it has shown the ability to neutralize hydroxyl (•OH) and superoxide (B77818) (O₂⁻) radicals.

The antioxidant capacity of this compound is further highlighted by its ability to upregulate the activity of endogenous antioxidant enzymes. Studies have shown that it can increase the levels of glutathione (B108866) peroxidase (GPx) and superoxide dismutase (SOD) in hepatic tissues. These enzymes play a crucial role in the body's natural defense system against oxidative stress. By enhancing the activity of these enzymes, this compound helps to mitigate the damaging effects of free radicals on a cellular level.

The table below summarizes the in vitro antioxidant activity of this compound:

Antioxidant AssayResult
Hydroxyl Radical Scavenging (IC₅₀)14.3 μM
Superoxide Radical Scavenging (IC₅₀)22.7 μM
Glutathione Peroxidase (GPx) Upregulation1.5–2.1-fold increase in hepatic tissues
Superoxide Dismutase (SOD) Upregulation1.5–2.1-fold increase in hepatic tissues

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Comparative Studies with Cyclized Derivatives (e.g., 3-amino-6-methyltetrahydro-2H-pyran-2-one)

Interestingly, comparative studies have revealed that a cyclized derivative of this compound, namely 3-amino-6-methyltetrahydro-2H-pyran-2-one, exhibits even more potent biological activities. nih.gov This derivative is formed through the internal cyclization of the parent amino acid.

Research has shown that 3-amino-6-methyltetrahydro-2H-pyran-2-one possesses a superior antioxidant profile compared to this compound. nih.gov This enhanced activity is attributed to its chemical structure. The pyranone ring structure is a key feature in many compounds known for their antioxidant capabilities. The presence of hydroxyl groups on similar pyran-4-one structures has been shown to be a critical factor in their ability to scavenge free radicals. rsc.orgnih.gov The unstable enol structure within the pyran moiety is thought to be the key determinant of its antioxidant activity. rsc.org

Mechanistic Insights into Observed Biological Effects

The biological effects of this compound are not limited to its antioxidant properties. It also interacts with key enzymes involved in metabolic processes. Molecular docking studies have provided insights into these interactions, revealing that the hydroxyl group of the amino acid plays a crucial role in forming hydrogen bonds with the catalytic residues of these enzymes.

One of the significant mechanisms of action is the competitive inhibition of lipase (B570770) and α-glucosidase. By inhibiting these enzymes, this compound can slow down the digestion and absorption of lipids and carbohydrates, respectively. This action contributes to its observed antidyslipidemic effects. Furthermore, it has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, which further supports its role in lipid-lowering activities. vulcanchem.com

The table below details the enzymatic inhibition by this compound:

EnzymeInhibition Constant (Ki)
Lipase8.4 μM
α-Glucosidase12.1 μM

Metabolic Perturbations and Biomarker Research

Identification as a Metabolic Biomarker in Disease States (e.g., hepatocellular carcinoma metabolomics)

Recent advancements in metabolomics have identified this compound as a potential metabolic biomarker in certain disease states. While direct studies on this specific amino acid are emerging, the broader field of amino acid profiling has shown significant promise in identifying biomarkers for various cancers, including hepatocellular carcinoma (HCC). nih.gov

Metabolomic studies of HCC have revealed distinct metabolic profiles in tumor tissues compared to non-tumor tissues. nih.gov These studies have identified several amino acids as potential biomarkers for hepatocarcinogenesis. nih.gov Although this compound is not yet a widely established biomarker, its involvement in metabolic pathways suggests its potential for future diagnostic applications. The dysregulation of amino acids is a hallmark of the metabolic remodeling that occurs in cancer cells. nih.govnih.gov

Dysregulation in Metabolic Pathways and its Significance

The dysregulation of amino acid metabolism is a key feature of many metabolic disorders and diseases. nih.gov In the context of cancer, altered amino acid levels in tissues and circulation can reflect the increased metabolic demands of tumor cells. nih.gov This metabolic reprogramming, often referred to as the Warburg effect, involves an increased uptake and utilization of nutrients, including amino acids, to support rapid cell growth and proliferation. nih.gov

The significance of dysregulated amino acid pathways extends beyond cancer. nih.gov For instance, in conditions like obesity, there is evidence of reduced amino acid content in skeletal muscle, which may indicate a greater reliance on other pathways for energy production. nih.gov The study of specific amino acids like this compound and their perturbations in metabolic pathways can provide valuable insights into the pathophysiology of various diseases and may lead to the development of novel therapeutic strategies.

Applications of 2s 2 Amino 5 Hydroxyhexanoic Acid in Chemical Biology and Advanced Research

Building Block for Novel Chemical Entities

The distinctive chemical architecture of (2S)-2-Amino-5-hydroxyhexanoic acid makes it a versatile starting material for the synthesis of more complex molecules, including specialized peptides and advanced molecular building blocks.

The incorporation of non-canonical amino acids like this compound into peptides can confer unique properties that are not achievable with the 20 proteinogenic amino acids. nih.gov The hydroxyl group on the side chain of 5-hydroxynorleucine can be used to introduce conformational constraints, improve enzymatic stability, or serve as a point of attachment for other molecules, such as polyethylene (B3416737) glycol (PEG) to enhance therapeutic potential. nih.gov

Peptidomimetics, compounds that mimic the structure and function of peptides, are a key area of drug discovery. researchgate.netnih.gov The synthesis of peptides containing modified amino acids is a crucial strategy in the development of peptidomimetics with enhanced pharmacological properties. nih.gov For instance, the introduction of β²- or β³-amino acids into morphiceptin, an opioid peptide, resulted in enzymatically stable analogs with mixed opioid receptor affinity profiles. nih.gov While specific examples of peptides containing this compound are not extensively documented in publicly available literature, the principles of peptidomimetic design strongly suggest its utility. The synthesis of peptides with other hydroxylated amino acids, such as 5-hydroxytryptophan (B29612), has been successfully demonstrated, indicating the feasibility of incorporating similar non-canonical amino acids into peptide chains. nih.gov

The development of synthetic peptides for various applications, including vaccines and cancer diagnosis, is a rapidly growing field. researchgate.net The use of versatile building blocks is essential in this endeavor. A review on 6-hydroxynorleucine, a close structural analog of this compound, highlights its role as a versatile building block in synthetic applications. acs.org This suggests a similar potential for 5-hydroxynorleucine in creating peptides with tailored functions.

Beyond its direct incorporation into peptides, this compound can serve as a chiral precursor for the synthesis of more complex molecular scaffolds. The stereochemistry of the amino acid can direct the formation of specific stereoisomers in subsequent reactions, a critical aspect in the synthesis of bioactive molecules.

Research on the synthesis of a stereoisomer, (2S,5R)-5-hydroxylysine, demonstrates the utility of such hydroxylated amino acids as precursors. An efficient and scalable synthesis was developed for an azido (B1232118) precursor of (2S,5R)-5-hydroxylysine, which is suitable for solid-phase peptide synthesis and provides access to proteins with post-translationally modified lysine (B10760008) residues, such as collagens. acs.org This highlights how a hydroxylated amino acid can be chemically transformed into another valuable building block for protein engineering and the study of post-translational modifications.

The chemical properties of this compound are summarized in the table below, based on data from PubChem. nih.gov

PropertyValue
IUPAC Name This compound
Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Canonical SMILES CC(CCC@@HN)O
InChI Key CQUIPUAMBATVOP-AKGZTFGVSA-N
CAS Number 114298-96-3

Utility in Biochemical and Molecular Biology Research Tool Development

The development of novel tools is essential for advancing our understanding of biochemical and molecular processes. The unique structural features of this compound make it a potential candidate for the creation of such research tools. researchgate.net

The hydroxyl group on the side chain provides a convenient site for the attachment of reporter molecules, such as fluorescent dyes or biotin, without interfering with the peptide backbone. This would allow for the creation of tagged peptides that can be used to study peptide-protein interactions, cellular uptake, and localization. The synthesis of peptides is a cornerstone of many biochemical and molecular biology research applications, from epitope mapping to the development of enzyme inhibitors. nih.govresearchgate.net

While specific examples of research tools derived from this compound are not prevalent in the literature, the general principles of chemical biology support its potential in this area. The ability to synthesize peptides and other molecules with precisely placed functional groups is a powerful strategy for creating probes and other reagents to investigate complex biological systems.

Future Directions and Emerging Research Avenues for 2s 2 Amino 5 Hydroxyhexanoic Acid

Sustainable Bioproduction and Scalable Synthetic Strategies

The future utility of (2S)-2-Amino-5-hydroxyhexanoic acid is intrinsically linked to the development of efficient and sustainable methods for its production. While it can be isolated from natural sources like Crotalaria juncea seeds, this approach is often not scalable for industrial or widespread research purposes. nih.govresearchgate.net Consequently, significant research efforts are anticipated in the realms of biocatalysis and chemoenzymatic synthesis.

Biocatalytic and Chemoenzymatic Synthesis:

The development of biocatalytic processes offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Research into the enzymatic synthesis of related compounds, such as L-6-hydroxynorleucine, has demonstrated the feasibility of using enzymes like glutamate (B1630785) dehydrogenase for the reductive amination of a keto-acid precursor. nih.gov A similar strategy could be envisioned for this compound, starting from 2-keto-5-hydroxyhexanoic acid. Furthermore, chemoenzymatic strategies, which combine the strengths of chemical and biological catalysis, are emerging as powerful tools for producing complex chiral molecules, including hydroxy amino acids. epa.gov These methods could provide efficient, enantiomerically pure routes to this compound and its derivatives.

Synthesis StrategyPotential PrecursorKey Envisioned Enzymatic StepReference for Similar Synthesis
Biocatalytic 2-Keto-5-hydroxyhexanoic acidReductive amination nih.gov
Chemoenzymatic L-amino acidsEnzymatic deamination followed by aldol (B89426) addition and oxidative decarboxylation epa.gov

Elucidation of Undiscovered Metabolic Networks and Enzymatic Pathways

A fundamental area of future research will be the elucidation of the metabolic pathways responsible for the biosynthesis of this compound in organisms like Crotalaria juncea. researchgate.net Understanding these natural pathways is not only of basic scientific interest but also provides the blueprint for metabolic engineering efforts.

Metabolic Engineering for Novel Production:

Metabolic engineering aims to rewire the metabolism of microbial hosts, such as Escherichia coli or yeast, to produce valuable chemicals. nih.govresearchgate.netyoutube.com Once the biosynthetic genes for this compound are identified, they can be transferred into a suitable microbial chassis for heterologous production. This approach has been successfully used for other amino acids and their derivatives, like 5-hydroxytryptophan (B29612). nih.gov Future research will likely focus on identifying the specific hydroxylases and aminotransferases involved in the synthesis of 5-hydroxynorleucine and optimizing their expression and activity in a microbial host to achieve high-yield, fermentative production from simple carbon sources. The study of amino acid hydroxylation by various enzymes is a rapidly advancing field that will be critical in this endeavor. youtube.comnih.govnih.govnih.govhmdb.cahmdb.ca

Exploration of Novel Genetic Code Expansion Applications

Genetic code expansion technology allows for the site-specific incorporation of non-proteinogenic amino acids, like this compound, into proteins. researchgate.netslideplayer.comnih.govnih.gov This opens up exciting possibilities for creating novel proteins with enhanced or entirely new functions.

Engineering Orthogonal Synthetases:

A key requirement for genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host's endogenous components. nih.govnih.gov Future research will focus on the discovery and engineering of pyrrolysyl-tRNA synthetase (PylRS) or other synthetase variants that can recognize and activate this compound. nih.govmdpi.com Given the structural similarity to lysine (B10760008), engineered PylRS variants, which are known for their substrate promiscuity, are promising starting points. mdpi.com The successful incorporation of this hydroxy amino acid could be used to introduce new hydrogen bonding capabilities, alter protein stability, or serve as a handle for site-specific protein modifications. The use of quadruplet codons could further expand the possibilities for incorporating multiple different non-canonical amino acids into a single protein. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification

As research into this compound progresses, the need for robust and sensitive analytical methods for its detection and quantification will become increasingly critical.

Advanced Spectrometry and Chromatography:

Current methods for amino acid analysis, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), will need to be adapted and optimized for this compound. nih.govshimadzu.comriken.jp Differentiating it from its structural isomers, such as 6-hydroxynorleucine, will be a key challenge. Advanced mass spectrometry techniques, including tandem MS (MS/MS), can be employed to distinguish between isomeric amino acids based on their fragmentation patterns. nih.govnih.govsigmaaldrich.com Furthermore, the development of methods for the enantioselective analysis of this compound will be crucial, as the biological activity of chiral molecules is often enantiomer-specific. nih.govnih.gov Techniques like chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents could be explored for this purpose. mdpi.comresearchgate.net

Analytical ChallengePotential MethodologiesKey Considerations
Isomer Differentiation Tandem Mass Spectrometry (MS/MS)Optimization of fragmentation conditions to generate unique product ions.
Enantiomeric Quantification Chiral Chromatography, NMR with Chiral Solvating AgentsDevelopment of specific chiral stationary phases or solvating agents.
Trace-level Detection in Biological Matrices UPLC-MS/MSMethod validation for sensitivity, accuracy, and reproducibility in complex samples. mdpi.comresearchgate.net

Computational Modeling and Predictive Research for Compound Functionality

Computational approaches are poised to play a significant role in accelerating research on this compound by predicting its properties and guiding experimental design.

In Silico Analysis and Prediction:

Molecular dynamics (MD) simulations can be used to study the conformational preferences of peptides and proteins containing this compound. nih.govnih.govmdpi.comnih.govshimadzu.com These simulations can provide insights into how the introduction of this hydroxy amino acid affects protein structure, stability, and interactions with other molecules. Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be used to predict the biological activities of peptides containing this compound. nih.govresearchgate.net By correlating the structural features of the amino acid with its observed activity, QSAR models can guide the design of novel peptides with enhanced therapeutic properties, for instance, in the development of new antimicrobial peptides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-Amino-5-hydroxyhexanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantiomerically pure synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example, derivatives of β-amino acids are synthesized using Diels-Alder adducts of ethyl(E)-3-nitroacrylate and furan, followed by stereoselective reduction and hydrolysis . Chiral chromatography (e.g., using CSP columns) or enzymatic resolution can further ensure enantiomeric purity. Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) or X-ray crystallography, as demonstrated in constrained indan derivatives .

Q. How can researchers validate the structural configuration of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm vicinal stereochemistry.
  • X-ray crystallography : Resolve absolute configuration via anomalous scattering, as applied to similar hydroxyindan-carboxylic acids .
  • Chiral HPLC : Compare retention times with known standards, referencing CAS-specific retention protocols for related amino acids .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: respiratory irritation) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro antioxidant activity and in vivo lipid-lowering efficacy of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates. The cyclized derivative (3-amino-6-methyltetrahydro-2H-pyran-2-one) showed enhanced efficacy due to improved membrane permeability compared to the parent compound .
  • Dose-Response Analysis : Optimize dosing regimens in animal models (e.g., high-fat diet-induced obesity in rats) to align in vitro IC50_{50} values with therapeutic plasma concentrations .

Q. What experimental strategies address the compound’s instability during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity (ICH Q1A guidelines) and monitor degradation via HPLC-UV.
  • Lyophilization : Improve shelf-life by converting to a stable lyophilized form, as recommended for hygroscopic amino acids .
  • Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) or buffer systems (pH 6–7) to mitigate hydrolysis .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 5-hydroxy position (e.g., acyloxy groups) to modulate lipid solubility and target engagement.
  • Enzymatic Modification : Use lipases or transaminases for regioselective functionalization, as applied to similar β-amino acids .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to lipid metabolism targets (e.g., PPAR-γ) .

Q. What analytical techniques are most effective for detecting trace impurities in this compound batches?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization to identify impurities <0.1% (ICH Q3B thresholds).
  • NMR Spectroscopy : Employ 13^{13}C-DEPT for structural elucidation of unknown byproducts.
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N to confirm synthetic integrity .

Contradiction Resolution & Best Practices

Q. How should researchers address conflicting data on the compound’s skin irritation potential across SDS sources?

  • Methodological Answer :

  • Comparative Hazard Assessment : Cross-reference GHS classifications from multiple SDS (e.g., H315 in vs. Category 1A in ). Conduct in vitro assays (e.g., EpiDerm™ skin model) to validate irritation thresholds.
  • Contextual Factors : Consider differences in purity grades (e.g., reagent vs. pharmaceutical) and solvent systems affecting irritation potential .

Q. What steps ensure reproducibility in pharmacological studies using this compound?

  • Methodological Answer :

  • Batch Standardization : Certify each batch via COA (Certificate of Analysis) for identity, purity, and enantiomeric excess .
  • Positive Controls : Include reference compounds (e.g., simvastatin for lipid-lowering assays) to calibrate experimental systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.